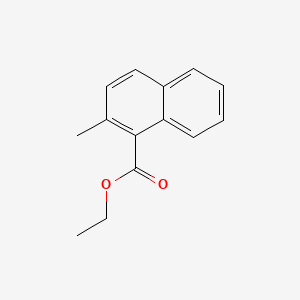

Ethyl 2-methyl-1-naphthoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylnaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-3-16-14(15)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNMJCHGVZYPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for Ethyl 2 Methyl 1 Naphthoate

Conventional Esterification and Condensation Strategies

Conventional methods for synthesizing ethyl 2-methyl-1-naphthoate primarily rely on well-established esterification reactions. These strategies involve the direct reaction of a carboxylic acid with an alcohol, often in the presence of an acid catalyst.

Fischer-Speier Esterification and Its Catalytic Enhancements

The Fischer-Speier esterification is a cornerstone in the synthesis of esters, including this compound. wikipedia.orgsynarchive.com This acid-catalyzed reaction involves the condensation of a carboxylic acid, in this case, 2-methyl-1-naphthoic acid, with an alcohol, ethanol (B145695), to yield the corresponding ester and water. wikipedia.org The reaction is an equilibrium process, and its efficiency can be influenced by either removing the water byproduct or using an excess of one of the reactants. organic-chemistry.org

The versatility of the Fischer-Speier esterification is demonstrated by the wide array of starting materials and catalytic systems that can be employed. mdpi.com While traditional catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), modern enhancements have introduced a variety of alternatives. wikipedia.orgmdpi.com These include Lewis acids, such as scandium(III) triflate, and solid acid catalysts. wikipedia.org For instance, supported iron oxide nanoparticles have been shown to be efficient and recoverable catalysts for the esterification of carboxylic acids. nih.gov

Recent advancements have also explored the use of novel catalytic systems that operate through different mechanisms. For example, tetrabutylammonium (B224687) tribromide (TBATB) can catalyze the reaction by protonating the alcohol rather than the carboxylic acid, reversing the standard mechanism. wikipedia.org Additionally, bulky diarylammonium arenesulfonates have been developed as selective esterification catalysts. organic-chemistry.org

Optimized Reaction Conditions: Temperature, Solvent, and Stoichiometry

The efficiency of this compound synthesis via Fischer-Speier esterification is highly dependent on the optimization of reaction parameters. Key variables include temperature, the choice of solvent, and the stoichiometry of the reactants and catalyst.

Typical reaction temperatures for Fischer esterification range from 60–110 °C, with reaction times varying from 1 to 10 hours. wikipedia.org The reaction is often carried out without a solvent, particularly when a large excess of the alcohol is used to drive the equilibrium towards the product side. wikipedia.org Alternatively, a non-polar solvent like toluene (B28343) or hexane (B92381) can be used to facilitate the removal of water via a Dean-Stark apparatus. wikipedia.org

The molar ratio of the reactants is a critical factor. An excess of the alcohol is commonly employed to maximize the yield of the ester. acs.org For example, in the synthesis of 2-ethylhexyl pelargonate, a 20% molar excess of the alcohol was found to be optimal for achieving high yields. acs.org The catalyst loading is also carefully controlled. Studies have shown that varying the catalyst concentration can significantly impact the reaction rate and yield. acs.org

The choice of solvent can also influence the reaction outcome. While the reaction can be performed neat, solvents are often used to improve solubility and control the reaction temperature. wikipedia.org For instance, in certain esterification reactions, dichloromethane (B109758) (DCM) has been identified as an effective solvent. acs.org

Table 1: Optimization of Reaction Conditions for Esterification This table is interactive. Click on the headers to sort the data.

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Catalyst | Sulfuric Acid | Standard, effective catalyst | wikipedia.org |

| Catalyst | p-Toluenesulfonic Acid | Common alternative to sulfuric acid | wikipedia.org |

| Catalyst | Scandium(III) Triflate | Example of a Lewis acid catalyst | wikipedia.org |

| Catalyst | Supported Iron Oxide NP | Efficient and recoverable | nih.gov |

| Temperature | 60-110 °C | Typical range for Fischer esterification | wikipedia.org |

| Solvent | None (excess alcohol) | Drives equilibrium, simplifies workup | wikipedia.org |

| Solvent | Toluene/Hexane | Allows for azeotropic removal of water | wikipedia.org |

| Reactant Ratio | Excess Alcohol | Increases ester yield | acs.org |

Mechanistic Aspects of Ester Bond Formation in Naphthoate Synthesis

The formation of the ester bond in the synthesis of this compound via Fischer-Speier esterification follows a well-understood, multi-step mechanism. wikipedia.orgmdpi.com The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. wikipedia.orgmasterorganicchemistry.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org

The alcohol, acting as a nucleophile, then attacks the activated carbonyl carbon. wikipedia.org This leads to the formation of a tetrahedral intermediate. synarchive.comorganic-chemistry.org Following the formation of this intermediate, a proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. organic-chemistry.org This proton transfer creates a good leaving group, water. masterorganicchemistry.com

The elimination of a water molecule from the protonated tetrahedral intermediate results in the formation of a protonated ester. wikipedia.org In the final step of the mechanism, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. wikipedia.orgmasterorganicchemistry.com Each step in this mechanism is reversible, which is why the removal of water is crucial for driving the reaction to completion. masterorganicchemistry.com

Advanced Catalytic Approaches in this compound Synthesis

Beyond conventional methods, advanced catalytic strategies offer innovative pathways for the synthesis of this compound. These approaches often utilize transition metal catalysts to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Synthetic Pathways (e.g., Cr(III), Pd, Ni)

Transition metals play a pivotal role in modern organic synthesis, and their application in the formation of naphthoate esters is an area of active research. Catalysts based on metals such as palladium (Pd) and nickel (Ni) have been shown to be effective in various coupling and carbonylation reactions that can lead to the synthesis of naphthoic acid derivatives. google.comorgsyn.org

For instance, palladium-catalyzed carbonylation of aryl halides or triflates is a powerful method for introducing a carboxyl group onto an aromatic ring. In the context of this compound synthesis, a suitable precursor, such as 1-bromo-2-methylnaphthalene, could potentially be carbonylated in the presence of ethanol and a palladium catalyst to yield the desired ester. google.com Similarly, nickel-catalyzed cross-coupling reactions can be employed to construct the naphthyl skeleton, which can then be further functionalized. orgsyn.org

Rhodium(III) catalysis has been utilized in the dehydrogenative cyclization of 2-substituted 1-naphthoic acids to form fused lactones. nii.ac.jp While not a direct synthesis of this compound, this methodology highlights the potential of transition metals to activate C-H bonds on the naphthalene (B1677914) ring, opening up possibilities for direct functionalization. Furthermore, iron-catalyzed annulation reactions of O-acyl oximes with 2-hydroxy-1-naphthoates have been developed for the synthesis of benzo[g]indoles, demonstrating the utility of iron catalysts in complex transformations of naphthoate derivatives. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions in Naphthoate Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Carbonylation | Synthesis of aromatic esters from aryl halides | google.com |

| Nickel (Ni) | Cross-coupling/Reduction | Synthesis of naphthoates from methoxy-naphthoates | orgsyn.org |

| Rhodium (Rh) | Dehydrogenative Cyclization | Synthesis of fused lactones from naphthoic acids | nii.ac.jp |

| Iron (Fe) | Annulation | Synthesis of benzo[g]indoles from hydroxy-naphthoates | acs.org |

Regioselective and Stereoselective Synthesis of Naphthoate Esters

Achieving regioselectivity and stereoselectivity is a significant challenge in the synthesis of substituted naphthalenes like this compound. Advanced catalytic methods are often employed to control the position and orientation of functional groups.

Regioselective synthesis aims to introduce substituents at specific positions on the naphthalene ring. For example, transition metal-catalyzed C-H functionalization can direct the introduction of a functional group to a particular carbon atom, guided by a directing group already present on the molecule. nii.ac.jp The regioselective synthesis of various naphthoate esters has been demonstrated through methods like the 1,2-aryl-migrative ring rearrangement of brominated lactol silyl (B83357) ethers. researchgate.net

In cases where stereocenters are present, stereoselective synthesis becomes crucial. While this compound itself is achiral, related naphthoate derivatives can possess chirality. Organocatalytic methods have been successfully applied to the asymmetric chlorinative dearomatization of naphthols, yielding chiral naphthalenones with high enantioselectivity. rsc.org This demonstrates the potential for controlling stereochemistry in reactions involving the naphthalene core, which could be relevant for the synthesis of chiral analogs of this compound.

Atom Economy and Green Chemistry Principles in Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes in modern organic chemistry, aiming to maximize efficiency and minimize environmental impact. nih.gov A key metric in this paradigm is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. acs.orgprimescholars.com Ideally, a chemical process would incorporate all reactant atoms into the final product, resulting in 100% atom economy. primescholars.com

A common and direct route to this compound is the Fischer-Speier esterification of 2-methyl-1-naphthoic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid. The reaction proceeds as follows:

C₁₂H₁₀O₂ (2-methyl-1-naphthoic acid) + C₂H₅OH (ethanol) → C₁₄H₁₄O₂ (this compound) + H₂O (water)

The atom economy for this process can be calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants.

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-methyl-1-naphthoic acid | C₁₂H₁₀O₂ | 186.21 | Reactant |

| Ethanol | C₂H₆O | 46.07 | Reactant |

| This compound | C₁₄H₁₄O₂ | 214.26 | Desired Product |

Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100

|

While this reaction demonstrates a relatively high atom economy, it is not without green chemistry concerns. The use of strong, corrosive acid catalysts and the energy required for heating present environmental and safety challenges. libretexts.org Furthermore, the principle of reducing unnecessary derivatizations encourages chemists to seek pathways that avoid intermediate steps like protection/deprotection, which require additional reagents and generate waste. acs.org

Research into greener esterification methods for related compounds includes the use of reusable solid acid catalysts and ionic liquids, which can simplify product separation and catalyst recycling. smolecule.com Another approach is oxidative esterification, which can convert precursor molecules like 1-acetonaphthone directly to methyl 1-naphthoate (B1232437) using an oxidant, thereby bypassing the need to first synthesize the corresponding naphthoic acid. smolecule.com

Precursor and Intermediate Transformations Leading to this compound

The synthesis of this compound is primarily achieved through the transformation of specific precursors, namely naphthoic acids and other substituted naphthalenes. The complexity of the synthesis can range from direct, single-step derivatizations to more elaborate multistep sequences.

Derivatization from Naphthoic Acids and Substituted Naphthalenes

The most straightforward method for synthesizing this compound is the direct esterification of 2-methyl-1-naphthoic acid with ethanol. This reaction is an example of derivatization from a naphthoic acid precursor. Several general methods reported for analogous naphthoate esters are applicable. For instance, the Fischer esterification, involving the reflux of a naphthoic acid with an alcohol in the presence of an acid catalyst, is a well-established technique. smolecule.comorgsyn.org

Another common derivatization strategy involves converting the naphthoic acid to a more reactive species, such as an acyl chloride. The corresponding naphthoyl chloride can then be reacted with an alcohol to form the ester. orgsyn.org Alternatively, derivatization can be achieved by reacting the sodium salt of a naphthoic acid with an alkylating agent.

Synthesis can also begin from other substituted naphthalenes. A classic example is the preparation of ethyl 1-naphthoate starting from α-bromonaphthalene. The process involves forming a Grignard reagent (α-naphthylmagnesium bromide), which is then reacted with ethyl carbonate to yield the final ester product. orgsyn.org This highlights how different functional groups on the naphthalene ring can serve as handles for introducing the desired ester functionality.

| Precursor | Key Reagents | Product Type | Reference |

|---|---|---|---|

| 1-Naphthoic acid | Ethanol, Sulfuric Acid | Ethyl 1-naphthoate | orgsyn.org |

| α-Bromonaphthalene | Magnesium, Ethyl carbonate | Ethyl 1-naphthoate | orgsyn.org |

| 1-Naphthoic acid | Methanol (B129727), Acid catalyst | Methyl 1-naphthoate | smolecule.com |

| 2-Naphthoic acid | Ergosterol, EDCI, DMAP | Ergosteryl 2-naphthoate (B1225688) | mdpi.com |

Multistep Synthetic Sequences for Structural Complexity Building

One patented method for synthesizing the key intermediate, 2-methyl-1-naphthol (B1210624), starts from 4-chloro-1-naphthol (B146336). google.com This process involves a two-step, one-pot reaction:

Mannich Reaction: 4-chloro-1-naphthol is reacted with formaldehyde (B43269) and dimethylamine (B145610) to produce a Mannich base intermediate. google.com

Hydrogenation: The resulting Mannich base is then subjected to hydrogenation, which reductively removes the aminomethyl group and the chlorine atom, yielding 2-methyl-1-naphthol. google.com

Once the 2-methyl-1-naphthol intermediate is obtained, subsequent steps would be required to introduce the ethyl carboxylate group at the 1-position. This would likely involve a carboxylation step to form 2-methyl-1-naphthoic acid, followed by esterification with ethanol as previously described. Such multistep sequences, while longer, allow for the construction of specifically substituted naphthalenes from more common starting materials.

More complex sequences have been developed for related heterocyclic systems, such as the synthesis of 2-ethyl-2-methyl-1,2-dihydronaphtho[2,1-b]furan (B15402854) via palladium-catalyzed intramolecular activation of an arylcyclopropane precursor. rsc.org These advanced methods showcase the power of transition-metal catalysis in building intricate molecular architectures based on the naphthalene framework.

Formation of Related Naphthoate Analogs and Derivatives

The synthetic chemistry of naphthoates is extensive, with numerous analogs and derivatives being prepared for various applications, from materials science to medicinal chemistry. The synthesis of these analogs often involves similar principles of precursor derivatization and multistep construction.

For example, a variety of substituted 1-hydroxy-2-naphthoic acid esters have been synthesized through a Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. nih.govacs.org This method provides access to novel substitution patterns on the naphthoate core. In another instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been used to create complex biaryl naphthoates. rsc.orgnih.gov This strategy was instrumental in developing a series of potent P2Y₁₄ receptor antagonists based on a 2-naphthoic acid scaffold. nih.gov

The following table summarizes the synthesis of several representative naphthoate analogs, illustrating the diversity of precursors and reaction conditions used.

| Analog/Derivative | Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Methyl 2-naphthoate | Methyl 3-methoxy-2-naphthoate | Ni(COD)₂, PCy₃, Toluene | orgsyn.orgorgsyn.org |

| Methyl 2-(2-methoxyphenyl)-1-naphthoate | 1-Naphthoic acid, ortho-Nitro-substituted diaryliodonium salt | Pd(OAc)₂, K₂CO₃, DMF | rsc.org |

| Ethyl 1-hydroxy-4-phenyl-2-naphthoate | Ethyl benzoylacetate, 1,1-Dimethoxy-N,N-dimethylethanamine | Reflux | google.com |

| 1-Hydroxy-2-naphthoic acid esters | Oxabenzonorbornadienes | Lewis acid catalyst | nih.govacs.org |

| Ethyl 1,3-dihydroxy-2-naphthoate | 1,3-Dihydroxynaphthalene-2-carboxylic acid | Ethanol, Sulfuric acid, Reflux | |

| P2Y₁₄R Antagonist (Naphthoic acid core) | Substituted boronic acids and naphthalene intermediates | Suzuki coupling (Pd catalyst) | nih.gov |

These examples underscore the chemical versatility of the naphthoate structure and the array of synthetic tools available to chemists for creating a wide range of functionalized derivatives.

Chemical Reactivity and Transformation Studies of Ethyl 2 Methyl 1 Naphthoate

Hydrolysis and Ester Cleavage Reactions

The ester functionality of Ethyl 2-methyl-1-naphthoate is a primary site for hydrolytic cleavage, a reaction that can be initiated under alkaline, acidic, or enzymatic conditions. The rigid, bicyclic aromatic structure of the naphthalene (B1677914) ring system imposes unique steric and electronic effects that influence the rate and mechanism of these transformations.

Kinetic Investigations of Alkaline Hydrolysis

The alkaline hydrolysis of ethyl naphthoates, including substituted variants, has been the subject of detailed kinetic studies. These reactions typically follow second-order kinetics, being first order with respect to both the ester and the hydroxide (B78521) ion. rsc.org Investigations into the hydrolysis of various ethyl 1-naphthoates in an 85% (w/w) ethanol-water mixture have demonstrated good adherence to this kinetic model across a range of temperatures. rsc.org

The rate constants for the alkaline hydrolysis of ethyl 1-naphthoate (B1232437) have been measured by different researchers, yielding consistent results. For instance, at 30°C in an 85% ethanol-water solvent, the second-order rate constant (k₂) is reported to be 0.444 L mol⁻¹ s⁻¹. The reaction kinetics have been shown to fit the Arrhenius equation, which allows for the calculation of activation parameters. rsc.org

Table 1: Rate Constants and Activation Parameters for Alkaline Hydrolysis of Ethyl 1-Naphthoate Esters in 85% (w/w) Ethanol-Water

| Ester | Temp (°C) | 10³ k₂ (L mol⁻¹ s⁻¹) | E (kcal/mol) | log B |

|---|---|---|---|---|

| Ethyl 1-naphthoate | 30.0 | 0.444 | 16.9 | 9.5 |

| This compound | Data not specifically available in the provided search results, but expected to be lower than the unsubstituted ester due to steric hindrance. | |||

| Ethyl 4-methyl-1-naphthoate | 30.0 | 0.222 | 17.4 | 9.6 |

| Ethyl 3-methyl-1-naphthoate | 30.0 | 0.315 | 17.0 | 9.4 |

Data sourced from Fischer et al. rsc.org

Influence of Substituent Effects and Steric Hindrance on Hydrolysis Rates

The rate of alkaline hydrolysis of ethyl 1-naphthoates is significantly influenced by the position and nature of substituents on the naphthalene ring. A key factor is the steric hindrance imposed by groups near the ester functionality. The peri-position (C8) to the C1-ester group creates substantial steric strain, which is a well-documented phenomenon in naphthalene chemistry. rsc.orgresearchgate.net This inherent strain in 1-naphthoates, caused by the proximity of the C8 hydrogen to the ester group, is greater than the steric hindrance observed in ortho-substituted benzene (B151609) derivatives. rsc.org

For this compound, the methyl group at the C2 position introduces additional steric hindrance around the carbonyl carbon of the ester. This increased bulk near the reaction center is expected to retard the rate of nucleophilic attack by the hydroxide ion, leading to a slower hydrolysis rate compared to the unsubstituted ethyl 1-naphthoate. This is consistent with the general principle that ortho-substituents in aromatic esters decrease hydrolysis rates. researchgate.net As seen in Table 1, a methyl group at the 4-position halves the reaction rate compared to the unsubstituted ester, and a methyl group at the 3-position also causes a noticeable reduction. rsc.org While specific data for the 2-methyl isomer was not found, the trend suggests its hydrolysis rate would be significantly lower due to the pronounced steric effect of the adjacent methyl group.

Enzymatic and Biocatalytic Ester Cleavage Mechanisms

Enzymes, particularly carboxylesterases (CES), provide a biocatalytic pathway for the cleavage of esters like this compound. tandfonline.com These reactions are notable for their high selectivity and ability to proceed under mild conditions. Studies on homologous series of esters have shown that enzymatic hydrolysis rates are sensitive to the structure of both the alcohol and the acyl portions of the molecule. tandfonline.com

Research using rat plasma and liver microsomes, both rich in carboxylesterases, has elucidated the metabolic behavior of various esters, including methyl 2-naphthoate (B1225688). tandfonline.com The data indicates that the aromatic system's electron density influences metabolic stability; for instance, phenyl-2-naphthoate showed greater stability to plasma hydrolysis than phenyl benzoate. tandfonline.com In enzymatic reactions, unlike in base-catalyzed hydrolysis, a longer alkyl group in the ester can sometimes lead to a more stable transition state, increasing the rate of hydrolysis. tandfonline.com The biotransformation of 2-methylnaphthalene (B46627) by certain microorganisms can also lead to the formation of 2-naphthoic acid, which is the hydrolysis product of a corresponding ester. nih.govtandfonline.comoup.comnih.gov This occurs via the oxidation of the methyl group, demonstrating a biological pathway to the corresponding carboxylic acid. oup.com

Oxidation and Reduction Pathways

The this compound molecule offers two main sites for oxidation and reduction: the ester group and the substituted aromatic ring system.

Selective Oxidation of the Methyl Group and Naphthalene Ring System

The oxidation of the 2-methyl group and the naphthalene nucleus can be achieved through both chemical and biological methods. While direct oxidation studies on this compound are scarce, extensive research on the closely related compound 2-methylnaphthalene provides significant insight.

Microbial oxidation is a powerful tool for selective transformations. For example, various Rhodococcus species can selectively oxidize 2-methylnaphthalene. nih.govtandfonline.comtandfonline.com These biocatalytic systems can hydroxylate the C1 position to yield 2-methyl-1-naphthol (B1210624) or oxidize the methyl group to form 2-naphthoic acid. nih.govtandfonline.com The formation of 2-naphthoic acid is a common metabolic pathway in the bacterial degradation of 2-methylnaphthalene. psu.edu Chemical oxidation methods, such as using aqueous sodium dichromate, are also effective for converting methylnaphthalene derivatives into the corresponding naphthalenecarboxylic acids. oup.com Similarly, UV light can induce the photo-oxidation of methylnaphthalenes, yielding products such as naphthaldehyde and naphthoic acid from the oxidation of the methyl group. scirp.org

Reduction of the Ester Functionality and Aromatic Nucleus

The ester group of this compound can be readily reduced to the corresponding primary alcohol, 2-methyl-1-naphthalenemethanol. The most common laboratory reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ethereal solvent. cdnsciencepub.com This method is standard for the reduction of carboxylic acids and their esters to alcohols and has been successfully applied to various naphthoic acids and their derivatives. cdnsciencepub.commsu.edu For example, 1-naphthoic acid is easily reduced to 1-naphthalenemethanol (B1198782) with LiAlH₄. msu.edu Other reducing agents, such as DIBAL-H (diisobutylaluminium hydride), can be used to achieve partial reduction of the ester to an aldehyde, although this can be challenging to control. nottingham.ac.uk

The reduction of the aromatic naphthalene nucleus is a more energy-intensive process. It typically requires more powerful reducing conditions, such as dissolving metal reductions (e.g., lithium in liquid ammonia (B1221849) or a low-molecular-weight amine like methylamine). okstate.edu These methods can lead to partially or fully hydrogenated ring systems. For instance, the anaerobic degradation pathway of 2-methylnaphthalene involves the enzymatic reduction of 2-naphthoic acid derivatives to species like 5,6,7,8-tetrahydro-2-naphthoic acid. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The regioselectivity of these reactions is governed by the electronic effects of the substituents already present on the naphthalene nucleus, namely the methyl group at the 2-position and the ethyl ester group at the 1-position.

The ethyl ester group (-COOEt) is an electron-withdrawing group and, as such, is a deactivating meta-director for electrophilic aromatic substitution. ucalgary.ca Conversely, the methyl group (-CH₃) is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions relative to itself. In the case of this compound, the positions ortho to the methyl group are C1 and C3, and the para position is C6. However, the C1 position is already substituted. Therefore, the directing effects of the methyl group would favor substitution at the C3 and C6 positions.

The interplay of these opposing electronic effects determines the ultimate position of substitution. Generally, the activating effect of the methyl group is more dominant than the deactivating effect of the ester group. However, steric hindrance from the bulky ethyl ester group at the peri-position (C8) can also influence the reaction outcome.

Studies on related naphthalene systems provide insights into the expected reactivity. For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) can yield different isomers depending on the reaction conditions, highlighting the subtle balance of electronic and steric factors. stackexchange.com In the case of this compound, electrophilic attack is anticipated to occur preferentially at the more activated and sterically accessible positions of the naphthalene ring. For example, formylation of methyl-1-hydroxy-2-naphthoate occurs at the 4-position. ias.ac.in

It is also important to consider that the reactivity of the naphthalene nucleus is greater than that of benzene, meaning that one of the rings is less aromatic and more susceptible to attack. ucalgary.ca

The ester functionality of this compound is a key site for nucleophilic attack. These reactions involve the displacement of the ethoxy group (-OCH₂CH₃) by a nucleophile.

Hydrolysis: One of the most common nucleophilic displacement reactions is hydrolysis, which can be catalyzed by either acid or base. Alkaline hydrolysis, in particular, has been studied for various naphthoic acid esters. canterbury.ac.nzrsc.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-methyl-1-naphthoic acid and ethanol (B145695). The kinetics of alkaline hydrolysis of ethyl and methyl esters of 1-naphthoic and 2-naphthoic acids have been investigated, providing insights into the relative reactivities at different positions on the naphthalene ring. canterbury.ac.nz

Transesterification: this compound can undergo transesterification in the presence of another alcohol and a catalyst (acid or base). This reaction results in the exchange of the ethyl group for the alkyl group of the reacting alcohol, forming a new ester. This process is useful for modifying the ester group to alter the compound's physical or chemical properties.

Aminolysis: Reaction with ammonia or primary or secondary amines leads to the formation of the corresponding amide, 2-methyl-1-naphthamide. This reaction also proceeds through a nucleophilic acyl substitution pathway.

Grignard Reactions: While Grignard reagents can react with esters, the bulky nature of the 2-methyl-1-naphthoyl group might sterically hinder the attack at the carbonyl carbon. In some cases, with related naphthoic esters, nucleophilic aromatic substitution has been observed where the Grignard reagent displaces a group on the naphthalene ring itself, rather than reacting at the ester. oup.comoup.com For instance, 1-naphthyl Grignard reagents have been shown to displace the 1-alkoxyl group of 1-alkoxy-2-naphthoic esters. oup.comoup.com

| Reaction Type | Nucleophile | Product |

| Alkaline Hydrolysis | OH⁻ | 2-methyl-1-naphthoic acid |

| Transesterification | R'OH | This compound |

| Aminolysis | R'R''NH | 2-methyl-1-naphthamide |

Aromatic Substitution on the Naphthalene Nucleus

Functionalization of the Naphthalene Core and Ethyl Ester Moiety

The methyl group at the C2 position of this compound is a benzylic position, making it particularly reactive towards certain functionalization reactions. libretexts.org

Benzylic Bromination: The benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This allows for selective halogenation at this position under free-radical conditions. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). libretexts.org The reaction proceeds via a free-radical chain mechanism, leading to the formation of ethyl 2-(bromomethyl)-1-naphthoate. This product is a versatile intermediate for further synthetic transformations, as the bromine atom can be displaced by a variety of nucleophiles. khanacademy.org

Alkylation and Acylation: While direct alkylation or acylation at the benzylic position can be challenging, the corresponding benzylic halide (e.g., the bromide) can be readily used in nucleophilic substitution reactions to introduce alkyl or acyl groups. For instance, reaction with an organocuprate reagent could potentially introduce an alkyl group. C-acylation of preformed enolates with reagents like methyl cyanoformate is a known method for producing β-keto esters, though this typically applies to positions alpha to a carbonyl group within a more flexible system. researchgate.netorgsyn.org

Halogenation of the Naphthalene Ring: In addition to benzylic bromination, halogenation of the aromatic nucleus can also be achieved. The conditions for this reaction would need to be carefully controlled to favor aromatic substitution over benzylic substitution. Electrophilic halogenation, using reagents like Br₂ with a Lewis acid catalyst, would be directed by the existing substituents as discussed in section 3.3.1. Decarboxylative halogenation is another potential route for introducing halogens onto aromatic rings, although this would involve the loss of the ester group. acs.org

Modern synthetic methods offer powerful tools for the direct functionalization of C-H bonds, providing more atom-economical routes to complex molecules.

Directed Metalation: The ester group in this compound can act as a directing group in metalation reactions. researchgate.net This involves the use of a strong base, such as an organolithium reagent or a lithium amide, to deprotonate a specific C-H bond, typically at the ortho position to the directing group. researchgate.net In this case, the C8 (peri) position is ortho to the ester group. Metalation at this position would generate a nucleophilic arylmetal species that can then be quenched with an electrophile to introduce a new substituent. However, the presence of the methyl group at C2 could also influence the regioselectivity of metalation. Studies on related naphthoic acid derivatives have shown that the directing group can control the site of C-H activation. nii.ac.jpresearchgate.net For example, rhodium-catalyzed C-H functionalization of 2-methyl-1-naphthoic acid has been shown to occur at the peri C-H bond. nii.ac.jp

Transition-Metal-Catalyzed C-H Functionalization: Various transition metals, such as palladium, rhodium, and ruthenium, are known to catalyze the direct functionalization of C-H bonds. rsc.orgmdpi.com These reactions often proceed through the formation of a cyclometalated intermediate, where the metal is coordinated to the directing group and has formed a bond with a nearby carbon atom. This strategy has been employed for the arylation, alkylation, and alkenylation of aromatic C-H bonds. For this compound, a transition metal catalyst could potentially mediate the coupling of the naphthalene core with a variety of partners at positions dictated by the directing ester group.

| Method | Position of Functionalization | Potential Transformation |

| Directed ortho-Metalation | C8 (peri) | Introduction of various electrophiles |

| Rh-catalyzed C-H activation | C8 (peri) | Dehydrogenative cyclization |

| Pd-catalyzed C-H arylation | C4 or C7 (in related amides) | Arylation |

This compound and its derivatives can potentially undergo various rearrangement and fragmentation reactions under specific conditions.

Rearrangement Reactions: While no specific rearrangement reactions for this compound itself are prominently documented, related structures and reaction types provide some possibilities. For instance, the Arndt-Eistert reaction, which involves the rearrangement of a diazo ketone, is used to synthesize homologous esters and could be conceptually applied in a multi-step synthesis starting from a related naphthoic acid. orgsyn.org The Beckmann rearrangement of a tetralone oxime, derived from a naphthoate precursor, has been used in the synthesis of natural products. Other classical rearrangements like the Pinacol, Baeyer-Villager, or benzilic acid rearrangements typically require specific functional group arrangements (e.g., 1,2-diols, ketones) that are not present in the parent molecule but could be introduced through other transformations. libretexts.org

Fragmentation Processes: In mass spectrometry, this compound would be expected to undergo characteristic fragmentation patterns. The molecular ion peak would be observed, followed by fragments corresponding to the loss of the ethoxy group (-OC₂H₅) to form a naphthoyl cation. Further fragmentation could involve the loss of carbon monoxide (CO) from this cation. The methyl group could also be involved in fragmentation pathways, potentially through the formation of a stable tropylium-like ion if the naphthalene ring were to rearrange.

C-H Functionalization and Directed Metalation Studies

Photochemical and Radiochemical Transformations

The photochemical behavior of aromatic esters is a subject of significant interest, often involving transformations that lead to novel and complex molecular architectures. For this compound, the absorption of UV light is expected to promote the molecule to an excited state, initiating a variety of reactions.

Based on related literature, the UV-induced reactions of this compound are likely to involve the naphthalene ring system and the attached functional groups.

One probable reaction pathway is photocycloaddition . Studies on methyl 2-naphthoate have shown that it undergoes photocycloaddition with acetylacetone (B45752) in acetonitrile (B52724) upon irradiation. cdnsciencepub.com This reaction results in the formation of a 1,5-diketone addition product. It is plausible that this compound could participate in similar [2+2] or [4+2] photocycloaddition reactions with various alkenes or other unsaturated compounds. The regioselectivity of such reactions would be influenced by the electronic effects of the methyl and ester substituents on the naphthalene ring.

Another potential transformation is dearomative cycloaddition . Recent research has demonstrated the visible-light-mediated intermolecular dearomative [4+2] cycloaddition of naphthalene derivatives with vinyl benzenes. rsc.org This type of reaction, often facilitated by a photosensitizer, converts the flat aromatic naphthalene into a three-dimensional bicyclo[2.2.2]octa-2,5-diene scaffold. rsc.org A 1,2-disubstituted naphthalene derivative has been shown to successfully undergo this dearomative cycloaddition, suggesting that this compound could be a viable substrate for such transformations, leading to complex polycyclic structures. rsc.org

The following table summarizes the types of products observed in the photocycloaddition of a related compound, methyl 2-naphthoate, with acetylacetone.

| Reactant | Reagent | Solvent | Product(s) | Yield (%) |

| Methyl 2-naphthoate | Acetylacetone | Acetonitrile | 1,5-diketone adduct | 33 |

| Methyl 2-naphthoate | Acetylacetone | Acetonitrile (with H₂SO₄) | Isomeric 1,5-diketone adducts | Major and minor products |

Data compiled from a study on the photocycloaddition of methyl 2-naphthoate. cdnsciencepub.com

Upon irradiation, naphthoate derivatives are known to undergo photodimerization. The specific outcome of such reactions can be highly dependent on the reaction conditions and the substitution pattern of the naphthalene ring.

Photodimerization of alkyl 2-naphthoates has been reported to yield cubane-like photodimers. researchgate.net This reaction is a [2π+2π] cycloaddition occurring between two naphthalene moieties. Furthermore, studies on polymethylene bis(2-naphthoate)s have demonstrated that intramolecular photodimerization can occur, leading to the formation of macrocyclic compounds. colab.ws This is driven by the hydrophobic interactions of the polymethylene chains in aqueous-organic solvent mixtures, which bring the two naphthoate groups into proximity for dimerization upon photoirradiation. colab.ws Given these precedents, it is conceivable that this compound could undergo intermolecular photodimerization to form various cyclobutane-containing dimers. The substitution at the 1 and 2 positions would likely influence the stereochemistry of the resulting dimer.

While direct evidence for the photopolymerization of this compound is lacking, the potential for such reactions exists. If the molecule were appropriately functionalized with a polymerizable group, or under specific conditions that favor intermolecular additions, polymerization could occur. For instance, the naphthalene ring itself can participate in cycloaddition reactions, which, if repeated, could lead to a polymer chain.

The quantum yields for the intramolecular photodimerization of polymethylene bis(2-naphthoate)s have been shown to be significantly higher in aqueous-organic binary mixed solvents compared to organic solvents, highlighting the role of the reaction medium. colab.ws

Advanced Spectroscopic Characterization Methodologies for Ethyl 2 Methyl 1 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity assessment of Ethyl 2-methyl-1-naphthoate. The ¹H spectrum reveals the number of different types of protons, their electronic environment, and their proximity to neighboring protons through spin-spin coupling. The ¹³C spectrum provides information on all unique carbon atoms in the molecule.

While specific experimental data for this compound is not publicly available, a predicted spectrum can be constructed based on established chemical shift principles and data from analogous structures like ethyl 2-methylbenzoate (B1238997) and 2-methyl-1-naphthol (B1210624). chemicalbook.comrsc.orgchemicalbook.com The chemical shift (δ) values are influenced by the electron-withdrawing effect of the ester carbonyl group and the aromatic system, as well as the electron-donating nature of the methyl and ethyl groups. sigmaaldrich.comcarlroth.com

Predicted ¹H NMR Data for this compound This interactive table outlines the predicted signals in the ¹H NMR spectrum. The aromatic protons are expected to appear in the downfield region (7.2-8.2 ppm), while the aliphatic protons of the ethyl and methyl groups will appear in the upfield region.

| Predicted Shift (δ ppm) | Multiplicity | Integration | Assignment Description |

| ~8.1 | Doublet | 1H | Aromatic H (likely H-8, deshielded by proximity to the ester group) |

| ~7.9 | Doublet | 1H | Aromatic H (likely H-5 or H-4) |

| ~7.4-7.6 | Multiplet | 3H | Remaining Aromatic Protons (H-3, H-6, H-7) |

| ~4.3 | Quartet | 2H | Ethoxy -OCH₂ CH₃ (deshielded by adjacent oxygen) |

| ~2.5 | Singlet | 3H | Naphthyl CH₃ (attached to the aromatic ring) |

| ~1.4 | Triplet | 3H | Ethoxy -OCH₂CH₃ (coupled to the -CH₂- group) |

Predicted ¹³C NMR Data for this compound This table details the predicted signals in the ¹³C NMR spectrum. The carbonyl carbon is the most deshielded, appearing far downfield. Aromatic carbons appear in the intermediate region, and aliphatic carbons are found upfield. libretexts.org

| Predicted Shift (δ ppm) | Carbon Type | Assignment Description |

| ~169 | Carbonyl | Ester C =O |

| ~135 | Aromatic (Quaternary) | C -2 (attached to methyl group) |

| ~133 | Aromatic (Quaternary) | C -4a or C -8a (bridgehead) |

| ~131 | Aromatic (Quaternary) | C -1 (attached to ester group) |

| ~129 | Aromatic (Quaternary) | C -4a or C -8a (bridgehead) |

| ~128 | Aromatic (CH) | Aromatic C H |

| ~127 | Aromatic (CH) | Aromatic C H |

| ~126 | Aromatic (CH) | Aromatic C H |

| ~125 | Aromatic (CH) | Aromatic C H |

| ~124 | Aromatic (CH) | Aromatic C H |

| ~61 | Aliphatic (CH₂) | Ethoxy -OCH₂ CH₃ |

| ~20 | Aliphatic (CH₃) | Naphthyl CH₃ |

| ~14 | Aliphatic (CH₃) | Ethoxy -OCH₂CH₃ |

To unambiguously confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals to reveal through-bond and through-space relationships between nuclei. researchgate.netweebly.com For this compound, key 2D experiments would include COSY, HSQC, and HMBC. core.ac.ukcreative-biostructure.comtandfonline.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would definitively link the ethyl group's -CH₂- quartet with its -CH₃ triplet. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a clear map of all C-H bonds, for instance, linking the signal at ~4.3 ppm to the carbon at ~61 ppm. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds apart. mdpi.com It is essential for connecting the individual fragments of the molecule, such as linking the ethyl group to the naphthyl core via the ester functionality.

Key Expected 2D NMR Correlations for Connectivity

| Experiment | Correlated Nuclei (Proton → Carbon) | Structural Information Confirmed |

| HMBC | Ethoxy -OCH₂ - (H) → Ester C =O (C) | Confirms the ethyl group is part of the ester functionality. |

| HMBC | Naphthyl CH₃ (H) → C -2, C -3, C -1 (C) | Confirms the position of the methyl group at C-2 on the naphthalene (B1677914) ring. |

| HMBC | Aromatic H-8 (H) → Ester C =O (C) | Confirms the position of the ester group at C-1. |

| HSQC | Ethoxy -OCH₂ - (H) ↔ Ethoxy -OCH₂ - (C) | Assigns the specific carbon and proton signals of the methylene (B1212753) group. |

| HSQC | Naphthyl CH₃ (H) ↔ Naphthyl CH₃ (C) | Assigns the specific carbon and proton signals of the methyl group. |

| COSY | Ethoxy -OCH₂ - (H) ↔ Ethoxy -OCH₂CH₃ (H) | Confirms the ethyl group spin system. |

While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (SS-NMR) offers insights into the structure and dynamics of molecules in the crystalline or amorphous solid phase. rsc.org For this compound, SS-NMR could be used to study its molecular conformation as it exists in a crystal lattice. capes.gov.br

The technique can determine the preferred orientation (conformation) of the flexible ethyl ester group relative to the rigid naphthalene plane. Intermolecular interactions, such as π-stacking between the naphthalene rings of adjacent molecules, can significantly influence this conformation. acs.org Differences observed in the ¹³C chemical shifts between the solid-state and solution-state spectra can provide evidence for such packing effects and specific conformational arrangements that are averaged out in solution. csic.esresearchgate.net

Advanced Two-Dimensional NMR Techniques for Connectivity Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing clues about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular mass of a compound with extremely high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. The molecular formula for this compound is C₁₄H₁₄O₂. nih.govmolbase.comwikipedia.org HRMS can easily distinguish this formula from other combinations of atoms that might have the same nominal mass. scirp.org

HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Calculated Exact Mass | 214.09938 Da |

| Ionization Mode (Example) | ESI+ ([M+H]⁺) |

| Calculated m/z for [C₁₄H₁₅O₂]⁺ | 215.10666 |

| Hypothetical Measured m/z | 215.10650 |

| Mass Error (ppm) | -0.74 |

A low mass error (typically < 5 ppm) provides high confidence in the assigned elemental composition.

The way a molecule breaks apart upon ionization provides a "fingerprint" that helps to elucidate its structure. This fragmentation is highly dependent on the ionization method used. uni-saarland.de

Electron Ionization (EI): This is a high-energy ("hard") ionization technique that causes extensive and predictable fragmentation. nih.gov For this compound, EI would likely cause cleavage at the bonds adjacent to the carbonyl group. The resulting fragment ions are characteristic of the ester and aromatic functionalities.

Electrospray Ionization (ESI): This is a low-energy ("soft") ionization technique that typically results in the formation of a protonated molecular ion ([M+H]⁺) with minimal fragmentation. nih.gov This is extremely useful for confirming the molecular weight of the intact molecule.

Predicted Mass Spectrometry Fragmentation of this compound (under EI) The fragmentation pattern helps piece together the molecular architecture by identifying stable fragment ions.

| m/z (mass-to-charge) | Proposed Fragment Ion | Formula of Lost Neutral/Radical | Fragmentation Pathway |

| 214 | [C₁₄H₁₄O₂]⁺˙ | - | Molecular Ion (Parent Ion) |

| 185 | [C₁₂H₉O]⁺ | •C₂H₅O | α-cleavage with loss of the ethoxy radical |

| 169 | [C₁₄H₁₃]⁺ | •OCH₂CH₃ | Loss of the ethyl group |

| 157 | [C₁₁H₉O]⁺ | •C₂H₅ | Loss of the ethyl radical from the naphthoyl fragment |

| 141 | [C₁₁H₉]⁺ | CO | Loss of carbon monoxide from the naphthoyl cation |

| 128 | [C₁₀H₈]⁺˙ | C₂H₄ + CO₂ | Fragmentation of the naphthyl ring system |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. edinst.com These methods provide detailed information on the vibrations of chemical bonds and functional groups, allowing for structural elucidation and conformational analysis.

Interpretation of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional units: the ester group, the naphthalene core, and the alkyl substituents (methyl and ethyl). While a dedicated spectrum for this specific molecule is not widely published, the expected vibrational frequencies can be reliably inferred from data on structurally similar compounds, such as other naphthoates and substituted naphthalenes. conicet.gov.arresearchgate.nettandfonline.com

The most prominent vibrational modes are associated with the ester functionality. The carbonyl (C=O) stretching vibration is expected to appear as a strong band in the IR spectrum, typically in the region of 1710-1730 cm⁻¹. tandfonline.com The exact position is sensitive to the electronic environment; conjugation with the naphthalene ring system tends to lower this frequency compared to non-conjugated esters. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

The aromatic naphthalene moiety gives rise to several characteristic bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the fused rings are observed in the 1450-1600 cm⁻¹ region. researchgate.net The substitution pattern on the naphthalene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, as well as the out-of-plane C-H bending bands below 900 cm⁻¹, which can be diagnostic of the substitution pattern.

The aliphatic methyl and ethyl groups also contribute to the spectrum. The C-H stretching vibrations of these groups are found in the 2850-3000 cm⁻¹ range. acs.org Bending vibrations for the methyl and methylene groups are expected in the 1375-1465 cm⁻¹ region.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Ester (C=O) | Stretching | 1710 - 1730 | Strong |

| Ester (C-O) | Stretching | 1100 - 1300 | Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium to Strong |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Medium |

Note: These are predicted values based on analogous compounds and general spectroscopic principles.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy is a sensitive method for analyzing the conformational isomers of molecules like this compound. researchgate.net The primary conformational flexibility in this molecule arises from rotation around the C(naphthyl)-C(carbonyl) single bond and the C(carbonyl)-O(ethyl) bond.

The conformation is significantly influenced by steric hindrance. In 1-naphthoate (B1232437) esters, there is notable steric repulsion between the carbonyl oxygen and the hydrogen atom at the 8-position of the naphthalene ring (the peri-hydrogen). researchgate.net The addition of a methyl group at the 2-position introduces further steric crowding, which would likely force the plane of the ester group to be twisted out of the plane of the naphthalene ring to a significant degree.

Different conformers of a molecule generally have distinct vibrational spectra. americanpharmaceuticalreview.com Changes in molecular symmetry and force constants between conformers can lead to shifts in vibrational frequencies, changes in band intensities, and the appearance or disappearance of bands. For instance, the C=O stretching frequency can be sensitive to the degree of coplanarity with the aromatic ring, with more planar conformations potentially showing a lower frequency due to enhanced conjugation. While experimental studies on different conformers often require specialized techniques like low-temperature matrix isolation spectroscopy, computational methods (like Density Functional Theory, DFT) can predict the vibrational spectra of different stable conformers, aiding in the interpretation of experimental data. mdpi.comnepjol.info

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic structure of this compound, particularly the π-electron system of the naphthalene core and its interaction with the ester substituent.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions within the naphthalene chromophore. Unsubstituted naphthalene typically displays three absorption bands. The introduction of the ester group at the 1-position and the methyl group at the 2-position modifies these transitions.

The ester group, with its carbonyl function, is conjugated with the naphthalene ring. This extended conjugation typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to unsubstituted naphthalene. researchgate.net Theoretical calculations on related molecules like methyl 1-naphthoate have shown that the lowest energy transition (S₀ → S₁) is primarily a π → π* transition, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The steric hindrance caused by the 2-methyl group may force the carbonyl group out of planarity with the ring, which could potentially reduce the extent of conjugation and lead to a hypsochromic (blue) shift compared to a perfectly planar analogue.

Solvatochromism Studies and Environmental Sensitivity

Solvatochromism is the phenomenon where the position of a UV-Vis absorption band changes with the polarity of the solvent. This effect is a valuable tool for studying the electronic distribution in the ground and excited states of a molecule. ossila.com

For conjugated systems like this compound, the π → π* transition often leads to an excited state that is more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift of the absorption maximum as solvent polarity increases. This is known as positive solvatochromism. Conversely, if the ground state is more polar, a hypsochromic (blue) shift would be observed (negative solvatochromism).

Studies on similar aromatic esters have demonstrated significant solvatochromic shifts, confirming changes in the dipole moment upon excitation. mdpi.com By analyzing the absorption spectra of this compound in a series of solvents with varying polarities, one could determine the nature of its excited states and its sensitivity to the chemical environment.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. However, based on crystal structures of related compounds, such as Ethyl 6-methoxy-2-naphthoate, we can predict the key structural features that would be revealed by such an analysis. researchgate.net

An X-ray crystallographic study would precisely determine the molecular conformation adopted in the crystal lattice. A key parameter would be the dihedral angle between the plane of the naphthalene ring and the plane of the ester group. Due to the significant steric hindrance from both the peri-hydrogen at position 8 and the methyl group at position 2, it is highly probable that the ester group is substantially twisted out of the naphthalene plane. This would minimize steric repulsion and is a common feature in ortho-substituted and peri-substituted aromatic esters. researchgate.net

The analysis would also reveal details about intermolecular interactions, such as C-H···O or π-π stacking interactions, which govern the packing of molecules in the crystal. conicet.gov.ar This information is crucial for understanding the relationship between molecular structure and macroscopic properties of the solid material.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute three-dimensional structure of a crystalline solid. acs.org This powerful analytical technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the crystalline state.

The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of these diffracted beams, a detailed electron density map of the unit cell can be constructed, and from this, the precise location of each atom is determined.

For a compound like this compound, SC-XRD would reveal the planarity of the naphthalene ring system and the specific orientation of the ethyl ester and methyl substituents. Although specific crystallographic data for this compound is not publicly available, analysis of closely related naphthoate esters, such as ethyl 1,3-dihydroxy-2-naphthoate, demonstrates the type of detailed structural information that can be obtained. For instance, the study of ethyl 1,3-dihydroxy-2-naphthoate revealed a monoclinic crystal system with the space group P 1 21/c 1 and specific unit cell dimensions.

A hypothetical crystallographic data table for this compound, based on typical values for similar organic esters, is presented below to illustrate the parameters obtained from an SC-XRD experiment.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₄O₂ |

| Formula Weight | 214.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~14.0 |

| c (Å) | ~12.0 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1150 |

| Z (Formula units/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.24 |

This table is illustrative and does not represent experimentally verified data for this compound.

The refinement of the crystal structure model results in a residual factor (R-factor), which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor signifies a better fit. Such an analysis would provide the definitive absolute structure of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. acs.org Understanding these interactions is crucial as they influence the crystal's physical properties, such as melting point, solubility, and stability. Single-crystal X-ray diffraction data is essential for the detailed analysis of these forces.

For aromatic esters like this compound, several types of intermolecular interactions are expected to play a significant role in the crystal packing:

π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align. The distances and geometry of these interactions can be precisely measured from the crystal structure. Studies on related naphthoate esters have shown the importance of such packing interactions among aromatic rings. researchgate.netrsc.org

C-H···O Interactions: Weak hydrogen bonds of the C-H···O type are common in esters. In this compound, hydrogen atoms of the methyl and ethyl groups, as well as those on the naphthalene ring, can act as donors to the carbonyl oxygen or the ester oxygen of neighboring molecules. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice. rsc.org

The analysis of the crystal structure of related naphthoate derivatives often reveals how these different interactions work in concert to form a stable three-dimensional supramolecular architecture. researchgate.net For example, in some structures, C-H···O interactions can link molecules into chains or sheets, which are then further stabilized by π-π stacking. rsc.org The specific substitution pattern on the naphthalene ring, including the presence of the methyl and ethyl groups in this compound, would sterically influence the preferred packing arrangement.

A summary of potential intermolecular interactions for this compound is provided in the table below.

| Interaction Type | Potential Donor/Acceptor Groups | Expected Role in Crystal Packing |

| π-π Stacking | Naphthalene rings | Stabilizes the packing of aromatic cores |

| C-H···O Hydrogen Bonds | C-H (methyl, ethyl, aryl) to O=C (carbonyl) or O-C (ester) | Links molecules into extended motifs (chains, sheets) |

| van der Waals Forces | All atoms | Contributes to overall crystal density and stability |

This table outlines the expected interactions based on the chemical structure of this compound and findings for similar compounds.

A detailed examination of the crystal structure of this compound, once determined, would allow for the quantitative analysis of these interactions, including the measurement of intermolecular distances and angles, providing a comprehensive understanding of its solid-state behavior.

Theoretical and Computational Chemistry Studies of Ethyl 2 Methyl 1 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 2-methyl-1-naphthoate at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and structural characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules. scispace.com It is an alternative to traditional quantum chemistry methods that focuses on the electron density rather than the complex many-electron wavefunction. scispace.com DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and predict a variety of properties. mdpi.comresearchgate.nettandfonline.com

For aromatic systems like this compound, DFT calculations can elucidate the distribution of electron density, which is crucial for understanding the molecule's reactivity. The theory provides a framework to predict stability, electronic transitions, and other key chemical properties. researchgate.net Global chemical reactivity descriptors, including electronegativity, hardness, and the electrophilicity index, can be calculated to describe a compound's reactivity. tandfonline.comrsc.org The electrophilicity index, for instance, helps to characterize the molecule's activity in chemical reactions. materialsciencejournal.org

DFT calculations are also instrumental in interpreting spectroscopic data. For example, computed vibrational frequencies, after appropriate scaling, can be used to assign experimental infrared and Raman bands. mdpi.comtandfonline.com Similarly, Time-Dependent DFT (TD-DFT) can be employed to calculate electronic absorption spectra, providing insights into the molecule's behavior upon light absorption. tandfonline.commaterialsciencejournal.org

Ab Initio Methods for Thermochemical and Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. arxiv.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are essential for obtaining highly accurate predictions of molecular properties. researchgate.net

These methods are used to calculate thermochemical parameters like enthalpy, entropy, and heat capacity at different temperatures. tandfonline.com Such data is vital for predicting the feasibility and spontaneity of chemical reactions involving this compound. tandfonline.com

Furthermore, ab initio calculations are employed to predict spectroscopic parameters. For instance, they can provide accurate rotational constants and vibrational frequencies, which are crucial for the analysis of microwave and infrared spectra. arxiv.org The gauge-including atomic orbital (GIAO) method, an ab initio approach, is used to compute NMR chemical shifts, aiding in the interpretation of experimental NMR data. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO) and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmdpi.com The interaction between the HOMO of one molecule and the LUMO of another is a primary factor governing their reaction. wikipedia.org

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical parameters. A smaller energy gap generally indicates higher reactivity, as it facilitates charge transfer. frontiersin.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. frontiersin.orgiosrjournals.org

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of these frontier orbitals across the naphthalene (B1677914) ring system and the ester group dictates the regioselectivity of its reactions. For instance, in related naphthoate derivatives, the positions of substituents have been shown to significantly influence the HOMO-LUMO gap. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for a Related Thioxothiazolidinone Derivative

| Parameter | Value (eV) |

| Ionization Potential | 6.770 |

| Electron Affinity | 3.330 |

| Electronegativity | 5.050 |

| Chemical Potential | -5.050 |

| Chemical Hardness | 3.44 |

| Chemical Softness | 0.291 |

| Electrophilicity Index | 7.412 |

| Data derived from a study on (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one, providing an example of parameters obtainable through DFT. tandfonline.com |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, complementing the static information obtained from quantum chemical calculations. These simulations are essential for exploring the conformational landscape and intramolecular interactions of flexible molecules like this compound.

Simulation of Conformational Landscapes and Intramolecular Interactions

MD simulations can be used to explore the different spatial arrangements (conformations) that this compound can adopt due to the rotation around its single bonds, particularly within the ethyl ester group. nih.govresearchgate.net The relative energies of these conformers determine their population at a given temperature. researchgate.net

These simulations can also shed light on intramolecular interactions, such as hydrogen bonding, although none are expected to be significant in this compound itself. In related molecules like hydroxynaphthoates, intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations. mdpi.comresearchgate.net The simulations can also reveal repulsive interactions that destabilize certain conformations. mdpi.comresearchgate.net For instance, studies on related compounds have shown that steric repulsion can influence the orientation of substituent groups. researchgate.net The van der Waals interactions are a key factor in the stabilization of molecular complexes. acs.org

Force Field Development and Validation for Naphthoate Systems

The accuracy of MD simulations is highly dependent on the quality of the force field used. usc.edu A force field is a set of parameters that describes the potential energy of a system of atoms. usc.edu For novel or less common molecular structures like this compound, existing force fields may not be adequate, necessitating the development and validation of new parameters.

Force field development for naphthoate systems would involve deriving parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). usc.eduresearchgate.net These parameters are often derived from high-level quantum mechanical calculations or experimental data. researchgate.netresearchgate.netscm.com

Validation of the force field is a critical step to ensure its reliability. researchgate.net This typically involves comparing the results of MD simulations using the new force field with experimental data for a range of properties, such as liquid densities, heats of vaporization, and crystal structures. researchgate.netnih.gov For aromatic systems, it is particularly important that the force field accurately represents non-bonded interactions, including π-stacking. researchgate.netacs.org Force fields like COMPASS are designed for such atomistic simulations of various organic molecules. researchgate.net

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound and related naphthoate esters often involves computational studies to map out the potential energy surface, identify transition states, and understand the electronic factors that govern the reaction pathways.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states of reactions involving naphthoate esters. For instance, in the context of hydrolysis, the alkaline hydrolysis of carboxylic acid esters like this compound is generally understood to proceed via a BAC2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular). epa.govnih.gov This process is analogous to an SN2 reaction, where a hydroxide (B78521) ion attacks the carbonyl carbon. epa.govnih.gov Computational modeling can determine the geometry and energy of the tetrahedral intermediate and the corresponding transition state leading to its formation. nih.gov

Studies on related systems, such as the photodecarbonylation of phenyl 1-hydroxy-2-naphthoate (B8527853), have utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to investigate the conformational stability and reaction pathways. mdpi.com While not directly this compound, this research highlights the power of computational chemistry to model complex reaction mechanisms in substituted naphthoates, identifying the most stable conformers and the energy barriers for photochemical reactions. mdpi.com

The coupling reactions of methyl esters, including those with extended aromatic systems like methyl 1-naphthoate (B1232437), have also been a subject of mechanistic investigation. nih.gov These reactions often require high temperatures or the use of a strong Lewis acid, and computational modeling can shed light on the role of these additives and the reasons for the enhanced reactivity of naphthyl-based esters compared to their phenyl counterparts, likely due to more facile oxidative addition. nih.gov

Computational chemistry plays a crucial role in analyzing catalytic cycles and establishing principles for catalyst design. mdpi.comrsc.org For reactions involving this compound, such as cross-coupling reactions, computational studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nih.gov

The design of catalysts for reactions like the esterification of aromatic hydrocarbons with CO2 and an alcohol has been envisioned as a closed cycle. stanford.edu In one proposed cycle, a solid base promotes the C-H carboxylation of the hydrocarbon, and subsequent reaction with an alcohol and CO2 yields the ester and regenerates the base. stanford.edu Computational analysis of such cycles can help in optimizing the catalyst and reaction conditions.

For organocatalysis and phase-transfer catalysis, DFT is the method of choice for most computational studies. mdpi.com The selection of the appropriate density functional approximation (DFA) is critical for accurately predicting reaction barriers and non-covalent interactions. mdpi.com Benchmark studies provide guidance on the performance of various DFAs for specific reaction types. mdpi.com The insights gained from these computational analyses can guide the rational design of more efficient and selective catalysts for transformations involving this compound. rsc.org

Transition State Characterization and Reaction Pathway Modeling

Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical/chemical properties, respectively. chemsrc.comtandfonline.comresearchgate.net These models rely on the calculation of various molecular descriptors that encode structural, electronic, and topological information. tandfonline.comtandfonline.comnih.gov

A variety of computational parameters can be used to predict the reactivity of molecules like this compound. These descriptors can be broadly categorized as constitutional, geometric, topological, and quantum-chemical. tandfonline.comnih.gov

For predicting reaction rates, such as in hydrolysis, key descriptors often include parameters related to electronegativity, charge density, and steric effects. nih.gov For example, in the development of QSAR models for the alkaline hydrolysis of carboxylic acid esters, pKa, electronegativity, and steric parameters were found to be the most significant descriptors. nih.gov Quantum-chemical descriptors like the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO) are also frequently used to predict reactivity, as they relate to the ease of oxidation and reduction, respectively. tandfonline.comnih.gov

The following table summarizes some key computational parameters that can be used for reactivity prediction:

| Descriptor Category | Example Descriptors | Relevance to Reactivity |

| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment, Polarizability | Relate to electronic properties, susceptibility to nucleophilic/electrophilic attack, and interaction with polar reagents. tandfonline.comnih.gov |

| Electronic | Mulliken Charges, Electrostatic Potential | Indicate the charge distribution within the molecule, highlighting reactive sites. researchgate.net |